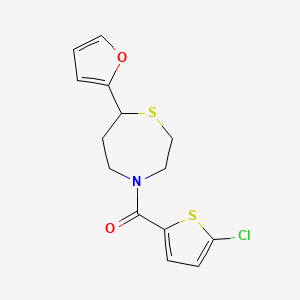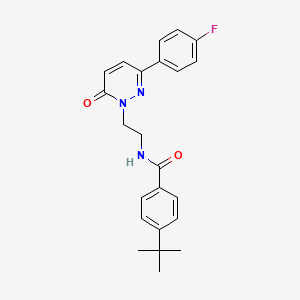
4-(tert-butyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a tert-butyl group, a fluorophenyl group, and a pyridazine ring. Tert-butyl groups are large applications in synthetic organic chemistry . The fluorophenyl group is a common motif in medicinal chemistry due to the unique properties of fluorine. Pyridazine is a basic aromatic ring with two nitrogen atoms.
Synthesis Analysis
Tertiary butyl esters, which might be a component of your compound, can be synthesized using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch .
Chemical Reactions Analysis
Tertiary butyl groups can be introduced into a variety of organic compounds using flow microreactor systems . Protodeboronation of pinacol boronic esters can be achieved using a radical approach .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Tert-butyl groups are known to elicit a unique reactivity pattern .
Scientific Research Applications
Fluorescence Chemosensor for Selective Detection of Ba2+ Ion
4PB, a phenoxazine-based fluorescence chemosensor closely related to the chemical structure , was designed for the selective detection of Ba2+ ions. This chemosensor operates via an intramolecular charge transfer mechanism and can effectively detect Ba2+ in living cells, as demonstrated through live cell imaging in MCF-7 cells (Ravichandiran et al., 2019).
Synthesis and Properties of Ortho-linked Polyamides
Ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, a compound structurally similar to the target chemical, were synthesized. These polyamides exhibited non-crystalline structures, high solubility in various solvents, and significant thermal stability, making them potentially useful for a range of applications (Hsiao et al., 2000).
Antibacterial and Anthelmintic Activities
A compound closely related to the target molecule, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and evaluated for its in vitro antibacterial and anthelmintic activities. This compound demonstrated moderate anthelmintic activity, showcasing the potential of structurally related compounds in medicinal applications (Sanjeevarayappa et al., 2015).
Myocardial Perfusion Imaging with PET
The synthesis and evaluation of 18F-labeled pyridaben analogs, which include structures resembling the target chemical, were explored for their potential in myocardial perfusion imaging (MPI) using PET. These analogs showed promising biological properties, such as high heart uptake and low background uptake, in both mouse and swine models, indicating their suitability for MPI applications (Mou et al., 2012).
Electrochemical Properties in Donor–Acceptor–Donor Type Polymers
A new benzimidazole unit, which shares structural characteristics with the target compound, was synthesized and integrated into donor–acceptor–donor type monomers. These monomers were then polymerized, and their electrochemical and optical properties were studied, suggesting potential applications in electronic and photovoltaic devices (Ozelcaglayan et al., 2012).
Serotonin 1A Receptors in Alzheimer's Disease Patients
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, structurally akin to the target chemical, was used as a molecular imaging probe to study serotonin 1A receptors in Alzheimer's disease patients. This study highlighted the potential of similar compounds in neuroimaging and the study of neurological disorders (Kepe et al., 2006).
properties
IUPAC Name |
4-tert-butyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-23(2,3)18-8-4-17(5-9-18)22(29)25-14-15-27-21(28)13-12-20(26-27)16-6-10-19(24)11-7-16/h4-13H,14-15H2,1-3H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAWAGGSTTVJGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-fluoroaniline](/img/structure/B2368004.png)
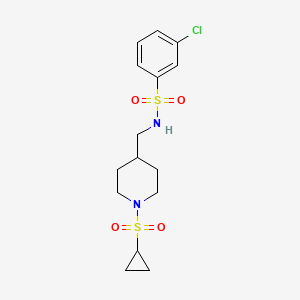
![2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2368007.png)
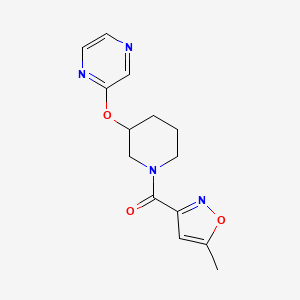
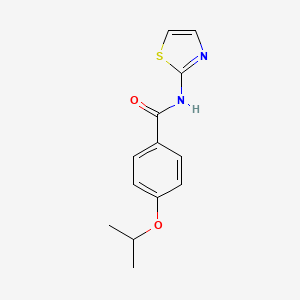
![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2368012.png)
![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)
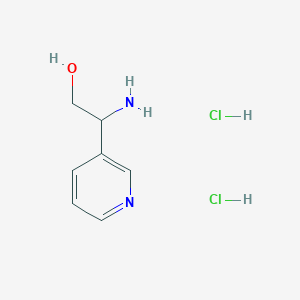
![N-(2-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2368016.png)

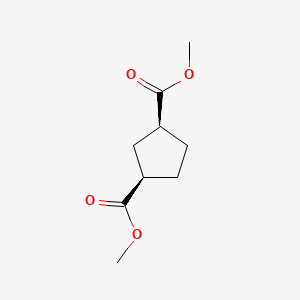
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)
